![molecular formula C12H8N2O3 B2855693 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 207564-99-6](/img/structure/B2855693.png)
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione
Overview
Description
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Synthesis Analysis
The synthesis of 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones . The azomethines were obtained by refluxing the acetamide for 10 hours with an equimolar amount of the corresponding aldehyde in 1-BuOH .Molecular Structure Analysis
The molecular structure of 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione is similar to that of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones .Scientific Research Applications
One-Pot Synthesis Methodology
The compound is utilized in one-pot synthesis methodologies, which are leading atom-economical approaches for various chemical transformations. This process avoids the separation process at each step, thus reducing the time of reaction, saving chemical resources, and ensuring a high atom economy .
Biological Activity
Benzo[de]isoquinoline-1,3-diones, including our compound of interest, are important heterocyclic compounds with versatile biological profiles. They have been reported to exhibit a wide spectrum of biological activity, which makes them valuable in pharmaceutical and agrochemical industries .
Chemosensor Systems
Derivatives of benzo[de]isoquinoline-1,3-dione systems containing an amino group have been synthesized and show high chemosensor selectivity in the determination of anions. This application is significant in the development of new chemosensor systems .
Organic Synthesis
The compound is involved in the synthesis of various heterocyclic compounds. It serves as a significant heterocyclic template that has gained considerable interest due to its long history of use in organic synthesis .
Photoinitiating Systems
Different derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione bearing nitro- or amino- substituents have been prepared and incorporated into photoinitiating systems. These systems are used in conjunction with other compounds like iodonium salt, N-vinylcarbazole, and triazines .
Green Chemistry
The compound is part of research aiming to find simple, mild, green, and efficient synthetic methods. This aligns with the principles of green chemistry, which seeks to reduce or eliminate the use and generation of hazardous substances .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds, similar to other isoquinoline derivatives .
Result of Action
It has been suggested that isoquinoline derivatives exhibit broad and multifaceted biological activity , which may include anticancer activities .
Future Directions
The future directions for research on 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione could involve further exploration of its use in chemosensor systems . Additionally, its potential for further functionalization could be explored, as this could lead to the creation of new compounds with potentially useful properties .
properties
IUPAC Name |
5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLDYRYYCCJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Synthesis routes and methods
Procedure details
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